

Chlorphenesin Carbamate: Serum Concentration & Effect Correlation

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Compound Focus: Chlorphenesin Carbamate

CAS No.: 886-74-8

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The core relationship between **Chlorphenesin Carbamate** (CPC) serum levels and its pharmacological effect, along with the mechanism of tolerance development, is summarized from a key pharmacological study [1].

Aspect	Findings from Tolerance Studies
Key Relationship	A significant correlation exists between the motor incoordinating action (a measure of muscle relaxation) of CPC and the serum concentration of free (unbound) CPC [1].
Tolerance Development	Tolerance to CPC's effects was observed after 7 days of repeated administration in mice and rats. This was associated with a decrease in serum free CPC concentration [1].
Proposed Mechanism	The development of tolerance is attributed to the induction of drug-metabolizing enzymes (UDP-glucuronyltransferase) in liver microsomes, which increases the metabolism of CPC, thereby lowering its active serum concentration [1].
Implication for Dosage	The intensity of the drug's effect is dependent on the serum free CPC concentration. Enzyme induction plays an "important role" in tolerance, suggesting that effective dosing may need adjustment over time [1].

The following diagram illustrates the relationship between CPC administration, serum concentration, and its effects, including the development of tolerance.

Experimental Data and Protocols

The data supporting the correlation between CPC's serum concentration and its effect, as well as its bioequivalence, comes from specific experimental designs.

1. Protocol for Tolerance and Concentration-Effect Study [1]

- **Objective:** To investigate tolerance to **Chlorphenesin Carbamate** and its relationship to serum concentration.
- **Subjects:** Mice and rats.
- **Dosing:** CPC was administered once daily for 7 or 14 days.
- **Key Measurements:**
 - **Pharmacodynamic Effect:** Motor incoordinating action measured using a rotarod test.
 - **Pharmacokinetic Analysis:** Serum free CPC concentration at specified times.
 - **Enzyme Activity:** Activity of UDP-glucuronyltransferase and content of cytochrome P-450 in liver microsomes.
- **Conclusion:** The study demonstrated that tolerance was linked to induced metabolism, lowering serum CPC levels and reducing its effect [1].

2. Protocol for Bioequivalence Study in Humans [2]

- **Objective:** To assess the bioequivalence of generic and branded CPC tablets (250 mg and 500 mg).
- **Design:** A single-dose, randomized-sequence, open-label, two-period crossover study.
- **Subjects:** Healthy Korean volunteers (28 for 250-mg, 24 for 500-mg dose).
- **Blood Sampling:** Blood samples were drawn at 0, 0.33, 0.67, 1, 1.5, 2, 3, 4, 6, 9, 12, and 15 hours after administration.
- **Analysis:** Pharmacokinetic parameters (C_{max} , T_{max} , AUC_{0-t} , $AUC_{0-\infty}$, $t_{1/2}$, k_e) were determined using HPLC.
- **Bioequivalence Criteria:** The 90% confidence intervals for the geometric mean ratios of C_{max} and AUC_{0-t} were within the range of 0.80-1.25.
- **Conclusion:** The generic and branded formulations were found to be bioequivalent, meaning they deliver the same amount of active ingredient into the bloodstream in the same amount of time [2].

Important Considerations and Data Gaps

When interpreting this data for comparison purposes, please note the following limitations:

- **Dated Evidence:** The most critical studies elucidating the concentration-effect relationship and tolerance are from 1977 [1]. Drug metabolism and pharmacokinetic science has advanced significantly since then.
- **Limited Comparative Data:** While a comparative pharmacokinetics study with methocarbamol exists [3] [4], its abstract is available, and it does not provide quantitative data for a side-by-side table comparison with CPC.
- **Absence of Modern Alternatives:** The search results do not contain head-to-head experimental data comparing CPC's serum concentration and effect profile with commonly used modern muscle relaxants like cyclobenzaprine or tizanidine [5].
- **Clinical Relevance:** The primary effect measured in the key study was "motor incoordinating action" in animals [1]. The direct translation of this to clinical muscle relaxation efficacy in humans requires careful consideration.

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To cite this document: Smolecule. [Chlorphenesin Carbamate: Serum Concentration & Effect Correlation]. Smolecule, [2026]. [Online PDF]. Available at:
[<https://www.smolecule.com/products/b523545#correlation-chlorphenesin-carbamate-serum-concentration-effect>]

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